4-Acetyl-3'-(benzyloxy)biphenyl
Description
4-Acetyl-3'-(benzyloxy)biphenyl (CAS 756484-20-5) is a biphenyl derivative featuring an acetyl group at the 4-position of one phenyl ring and a benzyloxy substituent at the 3'-position of the adjacent ring. This compound is structurally characterized by its two aromatic systems connected via a single bond, with functional groups that influence its electronic and steric properties. The benzyloxy group serves as a protective moiety, enhancing stability during synthetic processes .
Properties
IUPAC Name |
1-[4-(3-phenylmethoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-16(22)18-10-12-19(13-11-18)20-8-5-9-21(14-20)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFBNVVTFNNRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227122 | |
| Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756484-20-5 | |
| Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756484-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3’-(benzyloxy)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
While specific industrial production methods for 4-Acetyl-3’-(benzyloxy)biphenyl are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3’-(benzyloxy)biphenyl can undergo several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: 4-Carboxy-3’-(benzyloxy)biphenyl.
Reduction: 4-(1-Hydroxyethyl)-3’-(benzyloxy)biphenyl.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-Acetyl-3’-(benzyloxy)biphenyl has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-3’-(benzyloxy)biphenyl depends on the specific reactions it undergoes. In the Suzuki–Miyaura coupling reaction, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the arylboronic acid. This involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and physicochemical differences between 4-Acetyl-3'-(benzyloxy)biphenyl and its analogs:
*Notes on Molecular Formulas:
- For this compound, the estimated molecular formula is C₂₁H₁₈O₂ (biphenyl backbone + acetyl [C₂H₃O] + benzyloxy [C₇H₇O]).
Key Research Findings:
Benzyloxy groups generally enhance metabolic stability by protecting hydroxyl groups from phase I metabolism, a feature leveraged in drug design .
Physicochemical Properties: The acetyl group increases electron-withdrawing effects, altering the compound's UV-Vis absorption profile compared to non-acetylated analogs like 4-(benzyloxy)biphenyl . Estimated higher lipophilicity (logP) for this compound versus 4-Acetylbiphenyl suggests improved membrane permeability but reduced aqueous solubility .
Biological Activity
4-Acetyl-3'-(benzyloxy)biphenyl is an organic compound characterized by its biphenyl structure, featuring an acetyl group and a benzyloxy substituent. The molecular formula of this compound is CHO. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Catalytic Activity : The compound has been noted for its role in the catalytic protodeboronation of pinacol boronic esters, which are valuable in organic synthesis. This reaction involves the generation of free radicals that enhance the reactivity of the compound towards various substrates.
- Oxidative Degradation : Its benzylic position allows for increased susceptibility to oxidative degradation, making it reactive in redox reactions. This property can influence various biochemical pathways, potentially leading to antioxidant effects.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity. The presence of the acetyl and benzyloxy groups may contribute to this effect by stabilizing free radicals.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on this compound is limited. Structurally similar compounds have demonstrated efficacy against various pathogens, indicating a need for further investigation into this compound's capabilities.
- Anticancer Potential : Similar biphenyl derivatives have been explored for their anticancer properties. The unique structure of this compound may allow for interactions with cancer cell pathways, although detailed studies are required to establish its effectiveness .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 4-Hydroxybiphenyl | Hydroxyl group instead of acetyl | Exhibits strong antioxidant properties |
| 3'-Methoxyacetophenone | Methoxy group instead of benzyloxy | Potentially useful as a pharmaceutical agent |
| 4-Benzyloxyacetophenone | Lacks biphenyl connectivity | Known for its antibacterial activity |
This comparison highlights how variations in substituents can lead to distinct chemical behaviors and biological activities.
Case Studies
Several studies have investigated the biological implications and applications of compounds related to this compound:
- Catalytic Reactions : Research has demonstrated the effectiveness of this compound in catalyzing reactions involving alkyl boronic esters, showcasing its utility in synthetic organic chemistry.
- Biochemical Pathways : Investigations into similar compounds have revealed their influence on critical biochemical pathways, including those involved in inflammation and oxidative stress responses, suggesting that this compound may share these effects .
- Drug Development : The exploration of biphenyl derivatives in drug development has highlighted their potential as leads for new therapeutics, particularly in targeting specific diseases like cancer or infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
